![molecular formula C8H13NO2S B13830530 2-[(Oxan-2-yl)oxy]ethyl thiocyanate CAS No. 444603-40-1](/img/structure/B13830530.png)
2-[(Oxan-2-yl)oxy]ethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxan-2-yl)oxy]ethyl thiocyanate is an organic compound that features a thiocyanate group attached to an ethyl chain, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate typically involves the reaction of oxane derivatives with thiocyanate salts under specific conditions. One common method includes the reaction of 2-hydroxyethyl oxane with thiocyanate salts in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the thiocyanation process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-yl)oxy]ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonates, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
2-[(Oxan-2-yl)oxy]ethyl thiocyanate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new chemical bonds and the modification of biological molecules. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Erythromycin thiocyanate: A macrolide antibiotic with a thiocyanate group, used for its antibacterial properties.
2-Oxo-2-(2-thienyl)ethyl thiocyanate: A compound with a thiocyanate group attached to a thienyl ring, used in chemical synthesis.
Uniqueness
2-[(Oxan-2-yl)oxy]ethyl thiocyanate is unique due to its oxane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other thiocyanate-containing compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
444603-40-1 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)ethyl thiocyanate |
InChI |
InChI=1S/C8H13NO2S/c9-7-12-6-5-11-8-3-1-2-4-10-8/h8H,1-6H2 |
InChI Key |
JIASUNXUWUFBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


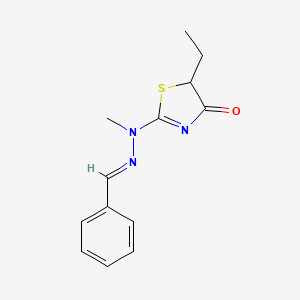
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

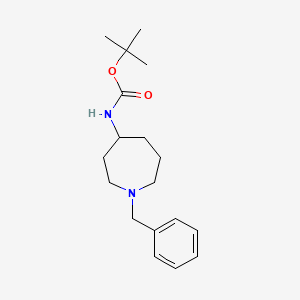
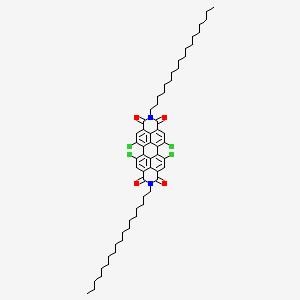
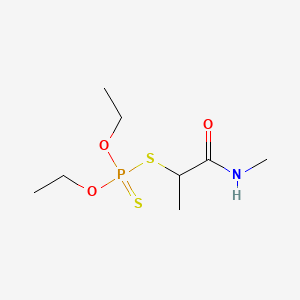
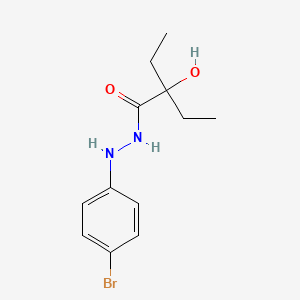
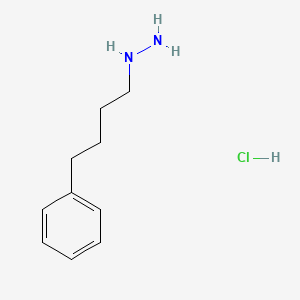
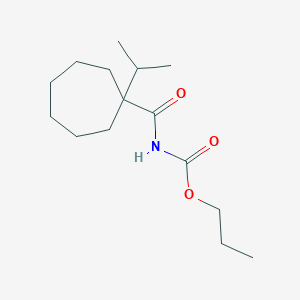
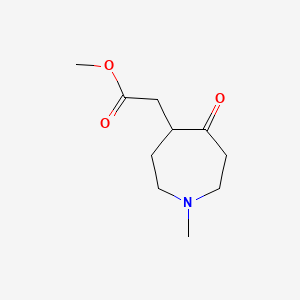
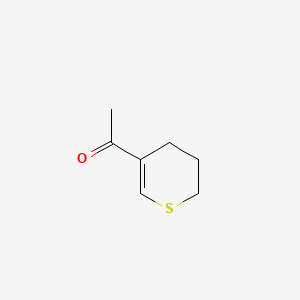
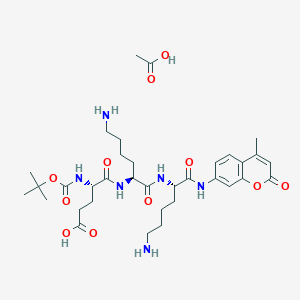
![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)

